Senkyunolide I

描述

川芎内酯Ⅰ是一种天然的内酯类化合物,主要存在于川芎和当归的根茎中,这两种植物都是中药材。 该化合物因其潜在的治疗作用,特别是在治疗心脑血管疾病方面的作用而受到广泛关注 .

准备方法

合成路线和反应条件

川芎内酯Ⅰ可以通过多种化学路线合成。一种常见的方法是使用乙醇或甲醇等有机溶剂从川芎的根茎中提取。 然后对提取物进行色谱技术分离和纯化川芎内酯Ⅰ .

工业生产方法

在工业环境中,川芎内酯Ⅰ的生产通常涉及从植物来源大规模提取。 该工艺包括研磨植物材料,然后进行溶剂提取、浓缩和使用高效液相色谱等技术进行纯化 .

化学反应分析

反应类型

川芎内酯Ⅰ会发生各种化学反应,包括:

氧化: 川芎内酯Ⅰ可以被氧化形成不同的衍生物。

还原: 还原反应可以改变川芎内酯Ⅰ中存在的官能团。

取代: 可以发生各种取代反应,导致形成新的化合物.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

形成的主要产物

科学研究应用

川芎内酯Ⅰ在科学研究中有着广泛的应用:

化学: 它被用作内酯及其化学性质研究中的参考化合物。

生物学: 研究川芎内酯Ⅰ对细胞过程的影响及其作为神经保护剂的潜力。

医学: 它在治疗偏头痛、氧化应激和缺血性中风方面显示出希望。

工业: 川芎内酯Ⅰ用于开发新的药物和营养保健品.

作用机制

川芎内酯Ⅰ通过多种分子靶点和途径发挥作用:

抗炎: 它抑制促炎细胞因子和介质的产生。

抗氧化: 川芎内酯Ⅰ增强抗氧化酶的活性并减少氧化应激。

相似化合物的比较

类似化合物

川芎嗪: 另一种存在于川芎中的内酯,以其镇痛和抗炎特性而闻名。

川芎内酯A: 川芎内酯Ⅰ的结构异构体,具有类似的药理作用。

当归内酯A: 存在于相同的植物来源中,以其抗炎和抗血栓形成活性而闻名.

独特性

川芎内酯Ⅰ的独特之处在于其化学结构相对稳定,血脑屏障通透性良好,并具有广泛的药理活性。 其对热、酸和氧的稳定性使其成为进一步药物开发的有希望的候选者 .

生物活性

Senkyunolide I (SI) is a natural phthalide compound primarily derived from plants in the Umbelliferae family, particularly Ligusticum chuanxiong. This compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Pharmacological Properties

This compound exhibits a range of pharmacological effects:

- Anti-inflammatory Effects : SI has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various models of inflammation . It modulates key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses .

- Neuroprotective Effects : Research indicates that SI protects against sepsis-associated encephalopathy by reducing neuronal apoptosis and suppressing microglial activation in the hippocampus. In murine models, SI improved survival rates and cognitive function following sepsis .

- Antioxidant Activity : SI demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-induced damage in neural cells .

- Cardiovascular Protection : The compound shows promise as a cardio-cerebral vascular drug candidate due to its ability to alleviate ischemia-reperfusion injury and improve blood-brain barrier permeability .

This compound's biological activities are mediated through various mechanisms:

- Inhibition of Cytokine Release : SI reduces the expression of inflammatory cytokines through the downregulation of signaling pathways involved in inflammation.

- Neuroprotection : By inhibiting microglial activation and reducing apoptosis in neurons, SI protects against neuroinflammation and cognitive decline associated with sepsis.

- Antioxidative Stress Response : SI enhances cellular defense mechanisms against oxidative stress by modulating antioxidant enzyme activities.

Study 1: Sepsis-Associated Encephalopathy

In a study involving a murine model of sepsis induced by cecal ligation and puncture (CLP), administration of this compound (36 mg/kg) significantly improved survival rates from 54% to 83% over seven days. The treatment also reduced systemic inflammation markers and improved cognitive function as assessed by fear conditioning tests .

Study 2: Neuroprotection in Ischemic Injury

Another study demonstrated that this compound could alleviate ischemic brain injury by inhibiting apoptosis and reducing inflammation in neuronal cells subjected to oxygen-glucose deprivation. The results indicated a significant decrease in apoptotic cell rates compared to control groups .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Distribution Volume : Approximately 1.32 l/kg, indicating extensive distribution throughout the body .

- Plasma Binding : Moderately bound in plasma (54% unbound) which suggests good bioavailability .

- Metabolism : Primarily undergoes phase II metabolism via UGT2B15-mediated glucuronidation, leading to effective clearance from systemic circulation .

Summary Table of Biological Activities

属性

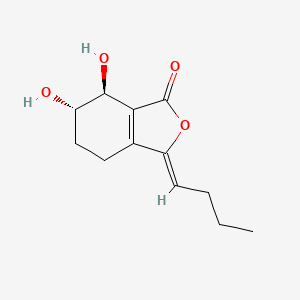

IUPAC Name |

(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-JXQVETIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317406 | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94596-28-8 | |

| Record name | Senkyunolide I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senkyunolide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkyunolide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENKYUNOLIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。